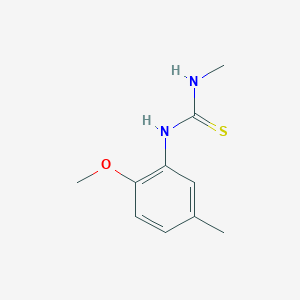![molecular formula C15H21NO2 B5806336 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine, also known as MPP or MPP+ is a chemical compound that has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons.
Mecanismo De Acción
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is a mitochondrial toxin that enters dopaminergic neurons through the dopamine transporter. Once inside the neuron, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is metabolized into 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine+ by the enzyme monoamine oxidase-B (MAO-B). 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine+ then accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.
Biochemical and Physiological Effects:
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine selectively damages dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine also causes oxidative stress, which can lead to cell death in other types of neurons and in non-neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is a useful tool for studying Parkinson's disease because it selectively damages dopaminergic neurons, which are the neurons that degenerate in the disease. This allows researchers to create animal models of Parkinson's disease that closely mimic the human disease. However, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine has limitations as a research tool because it is a highly toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are many future directions for 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research could also be used to study other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research could be used to study the role of oxidative stress in aging and age-related diseases.
Métodos De Síntesis
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine can be synthesized by the reaction of 2-methylphenol with 4-methylpiperidine in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain pure 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine.
Aplicaciones Científicas De Investigación
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine has been used extensively in scientific research to study Parkinson's disease. It is a neurotoxin that selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is used to create animal models of Parkinson's disease, which are used to study the disease's progression and to test potential treatments.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)15(17)11-18-14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMSHZTOYKAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)

![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)

